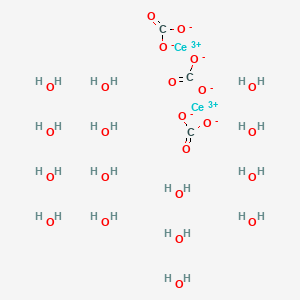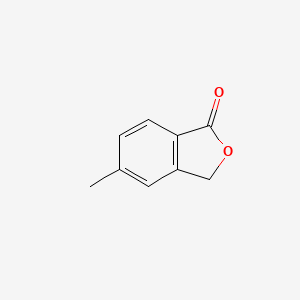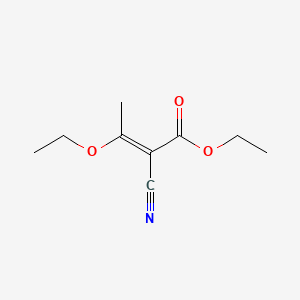
3-Methylbenzoic anhydride
Descripción general
Descripción
3-Methylbenzoic anhydride is a compound with the molecular formula C16H14O3 . It is also known by other names such as m-Toluic anhydride and 3-methylbenzene-1-carboxylic anhydride .
Synthesis Analysis
A highly efficient synthesis reaction of carboxylic anhydrides catalyzed by triphenylphosphine oxide is described for the quick synthesis of a range of symmetric carboxylic anhydrides and cyclic anhydrides under mild and neutral conditions with a high yield . The system adopts the strong reactive intermediate Ph3PCl2 as the catalyst of carboxylic acid salt .Molecular Structure Analysis
The molecular weight of this compound is 254.28 g/mol . The IUPAC name of the compound is (3-methylbenzoyl) 3-methylbenzoate . The InChI code and the Canonical SMILES for the compound are also provided .Chemical Reactions Analysis
Carboxylic anhydrides, including this compound, are used as acylating agents or intermediates in organic synthesis because of the high electrophilicity of their carbonyl groups . They are commonly used in pharmaceuticals, pesticides, resins, power electronics, surfactants, and food processing .Physical And Chemical Properties Analysis
The molecular weight of this compound is 254.28 g/mol . It has a XLogP3-AA value of 3.9, indicating its lipophilicity . It has no hydrogen bond donors but has three hydrogen bond acceptors .Aplicaciones Científicas De Investigación
1. Synthesis and Antibacterial Properties
A novel anhydride derivative, 3-acetoxy-2-methylbenzoic anhydride, was synthesized and characterized, showing significant antibacterial properties (Cakmak et al., 2022).
2. Photochromic Properties
Derivatives of 2-methylbenzo[b]thiophen-3-yl)ethene, which include forms of 3-methylbenzoic anhydride, were found to have thermally irreversible and fatigue-resistant photochromic properties (Uchida et al., 1990).
3. Photocatalytic Degradation Studies
The photocatalytic degradation of o-methylbenzoic acid in TiO2 aqueous suspension was studied, showing effective decomposition under specific conditions (Wang et al., 2000).
4. Synthesis of Substituted Anthraquinones
3,5-Dimethoxyphthalic anhydride, related to this compound, has been used in the synthesis of substituted anthraquinones and hypericin derivatives (Liu, 2007).
5. Biological Activities of Oxadiazolines
1,3,4-Oxadiazolines, synthesized from 4-methylbenzoic acid anhydride, have shown significant antibacterial and antifungal effects (Hu et al., 2006).
6. Rare Earth Element Complexes
Studies on 4-methoxy-2-methylbenzoates of Y(III) and lanthanides(III), related to this compound, have been carried out to understand their crystal structure and thermal properties (Brzyska & Ożga, 2002).
7. Coordination Compounds
Research on coordination compounds with 3-methylbenzoic acid has led to the synthesis and characterization of novel structures, contributing to our understanding of molecular interactions and properties (Chen, 2011).
8. Intermediate in Synthesis of Inhibitors
3,4-Dihydro-2,6-dimethyl4oxoquinazoline, an intermediate in the synthesisof potent thymidylate synthase inhibitors, was prepared from 2-acetamido-5-methylbenzoic acid and acetic acid anhydride, demonstrating the utility of methylbenzoic acid derivatives in medicinal chemistry (Chen et al., 2004).
9. Novel Superstructure of Nondiscoid Mesogens
Trialkoxybenzoic anhydrides, related to this compound, were synthesized and found to form a unique superstructure in liquid crystals, contributing to the field of material science and nanotechnology (Kishikawa et al., 2002).
Mecanismo De Acción
Target of Action
The primary targets of 3-Methylbenzoic anhydride are the benzylic positions of alkyl substituents on a benzene ring . These positions are activated towards free radical attack and show enhanced reactivity due to the adjacent aromatic ring .
Mode of Action
This compound interacts with its targets through a process of free radical bromination, nucleophilic substitution, and oxidation . The compound can undergo either SN1 or SN2 reactions at the benzylic position . The choice between these two pathways depends on the classification of the alkyl halide portion of the molecule and the solvent used .
Biochemical Pathways
The biochemical pathways affected by this compound involve the nitration of methyl 3-methylbenzoate . This process is key to the synthesis of 5-methyl-2-nitrobenzoic acid , a compound with significant applications in the manufacture of synthetic 6-bromomethyl-3,4-dihydro-2-methyl-quinazolin-4-one . This substance is used in the production of raltitrexed, an antimetabolite drug used in cancer chemotherapy .
Result of Action
The result of this compound’s action is the formation of a new compound through a series of chemical reactions . For example, in the presence of a nucleophile and a solvent, the compound can undergo a substitution reaction at the benzylic position, replacing a halogen atom with the nucleophile .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of reaction can be affected by the difference in electronegativity if a halogen is added to the benzylic position . Additionally, the choice between SN1 and SN2 reactions at the benzylic position can depend on the solvent used .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3-methylbenzoyl) 3-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-11-5-3-7-13(9-11)15(17)19-16(18)14-8-4-6-12(2)10-14/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZSQLHPEZFGSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC(=O)C2=CC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70291509 | |
| Record name | m-Toluic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70291509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21436-44-2 | |
| Record name | m-Toluic anhydride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76062 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | m-Toluic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70291509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-methylbenzoyl) 3-methylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![2-[(4-chloro-2-nitrophenyl)azo]-N-(4-chloro-o-tolyl)-3-oxobutyramide](/img/structure/B1594160.png)
